Bostrycin
Overview
Description
Bostrycin is a red antibacterial agent with a tetrahydroanthraquinone structure . It has been isolated from marine fungi and has shown to inhibit the proliferation of many cancer cells .
Synthesis Analysis
The structure of Bostrycin was identified by interpretation of spectral data (IR, UV, MS, 1H NMR, 13C NMR) and then revised based on the total synthesis of (+/−)-bostrycin and an X-ray crystal structure of the O-isopropylidene derivative . When Bostrycin reacted with various thiols and dithiols at 0-5 °C in the presence of triethylamine, a series of alkylthio disubstituted derivatives were obtained .Molecular Structure Analysis
Bostrycin has a molecular formula of C16H16O8 . The structure of Bostrycin was corrected and synthesized based on the total synthesis of (+/−)-bostrycin and an X-ray crystal structure of the O-isopropylidene derivative .Chemical Reactions Analysis
Bostrycin has been shown to react with various thiols and dithiols at 0-5 °C in the presence of triethylamine, resulting in a series of alkylthio disubstituted derivatives .Physical And Chemical Properties Analysis
Bostrycin has a molecular weight of 336.29 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 8 . It also exhibits thermostable, pH-dependent color change and dose-dependent antibacterial activity against Clostridium botulinum .Scientific Research Applications
Antibacterial and Protein Immobilization Applications
Bostrycin, derived from Nigrospora sp. No. 407, demonstrates significant antibacterial properties and has been explored as a coupling agent for protein immobilization. Yang et al. (2012) investigated its application in immobilizing glucose oxidase on nonwoven polypropylene fabric, enhancing the enzyme's thermal stability and maintaining antibacterial effectiveness (Yang et al., 2012).
Anticancer Potential
Bostrycin has shown promise in inhibiting the proliferation of various cancer cells. Chen et al. (2011) reported its significant inhibitory effect on lung adenocarcinoma cells, possibly by regulating microRNAs and the PI3K/AKT pathway (Chen et al., 2011). In another study, Jie et al. (2020) found bostrycin to be effective against tongue squamous cell carcinoma cells, inducing apoptosis through mitochondrial pathways (Jie et al., 2020).
Food Processing Applications
Bostrycin's potential extends to food processing applications. Huang et al. (2017) explored its production using agro-industrial residues, demonstrating its stability and effectiveness as an antibacterial agent in meat processing (Huang et al., 2017).
Antimycobacterial Properties
Research by Yuan et al. (2019) revealed bostrycin's inhibitory effects on Mycobacterium tuberculosis, suggesting its potential as an anti-tuberculosis compound. Proteomic analysis indicated its influence on oxidative stress and interference with essential mycobacterial processes (Yuan et al., 2019).
Potential for Tea Fermentation
Bostrycin is also being explored in the fermentation of tea. Li et al. (2020) studied the use of Nigrospora sphaerica for fermenting tea, enhancing its bostrycin content, which offers anticancer properties (Li et al., 2020).
Safety And Hazards
Future Directions
Bostrycin has shown potential in the field of cancer research, particularly in inhibiting the growth of prostate cancer, gastric cancer, and lung cancer in vitro . Future research could focus on further understanding its mechanism of action and potential applications in cancer treatment. Additionally, Bostrycin can currently be produced in a cost-effective manner using agro-industrial residues , which could have implications for its large-scale production and commercial use.
properties
IUPAC Name |
(5S,6R,7S)-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-6,8-dihydro-5H-anthracene-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O8/c1-16(23)4-5-8(14(21)15(16)22)13(20)9-6(17)3-7(24-2)12(19)10(9)11(5)18/h3,14-15,18,20-23H,4H2,1-2H3/t14-,15+,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNOLGRKZRDRQO-XHSDSOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC2=C([C@@H]([C@H]1O)O)C(=C3C(=O)C=C(C(=O)C3=C2O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891835 | |
Record name | Bostrycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5S,6R,7S)-5,6,7,8-tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione | |
CAS RN |
21879-81-2 | |
Record name | (5S,6R,7S)-5,6,7,8-Tetrahydro-5,6,7,9,10-pentahydroxy-2-methoxy-7-methyl-1,4-anthracenedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21879-81-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bostrycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BOSTRYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UN79XW6PL6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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